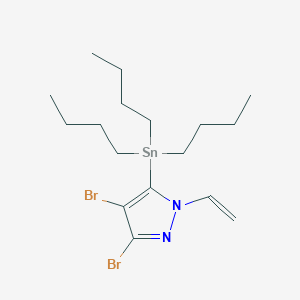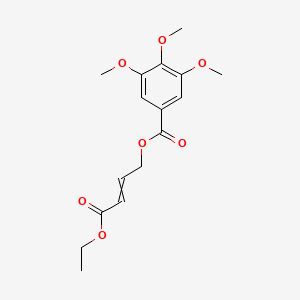
4-Ethoxy-4-oxobut-2-en-1-yl 3,4,5-trimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-4-oxobut-2-en-1-yl 3,4,5-trimethoxybenzoate is an organic compound that belongs to the class of fatty acid esters. These compounds are carboxylic ester derivatives of fatty acids. The structure of this compound includes an ethoxy group, a ketone group, and a trimethoxybenzoate moiety, making it a unique and interesting molecule for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-4-oxobut-2-en-1-yl 3,4,5-trimethoxybenzoate typically involves the esterification of 4-ethoxy-4-oxobut-2-enoic acid with 3,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar esterification reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems may enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-4-oxobut-2-en-1-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 4-Ethoxy-4-oxobut-2-enoic acid derivatives.
Reduction: 4-Ethoxy-4-hydroxybut-2-en-1-yl 3,4,5-trimethoxybenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-4-oxobut-2-en-1-yl 3,4,5-trimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of esterification reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-4-oxobut-2-en-1-yl 3,4,5-trimethoxybenzoate involves its interaction with various molecular targets and pathways. The compound’s ester and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Ethoxy-4-oxobut-2-enoic acid: A precursor in the synthesis of 4-Ethoxy-4-oxobut-2-en-1-yl 3,4,5-trimethoxybenzoate.
3,4,5-Trimethoxybenzoic acid: Another precursor used in the synthesis.
4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its combination of an ethoxy group, a ketone group, and a trimethoxybenzoate moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research in multiple fields.
Eigenschaften
CAS-Nummer |
918668-61-8 |
|---|---|
Molekularformel |
C16H20O7 |
Molekulargewicht |
324.32 g/mol |
IUPAC-Name |
(4-ethoxy-4-oxobut-2-enyl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C16H20O7/c1-5-22-14(17)7-6-8-23-16(18)11-9-12(19-2)15(21-4)13(10-11)20-3/h6-7,9-10H,5,8H2,1-4H3 |
InChI-Schlüssel |
KFXUZUAVWFOMHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



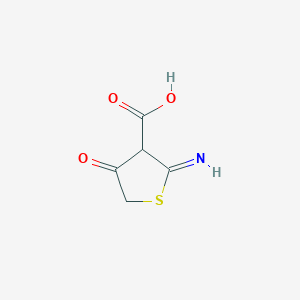
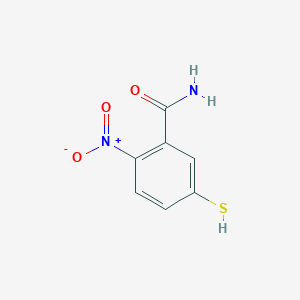
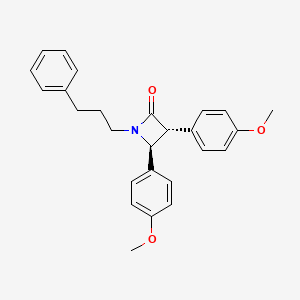
![N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzenesulfonamide](/img/structure/B14176742.png)
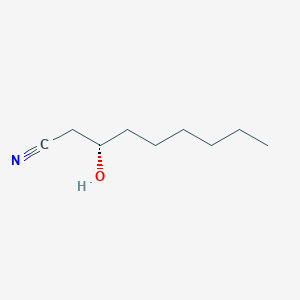
![N,N-Dimethyl-4-[4-(trimethylsilyl)but-1-en-3-yn-1-yl]aniline](/img/structure/B14176771.png)
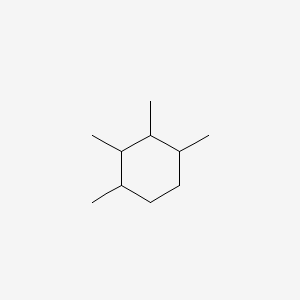
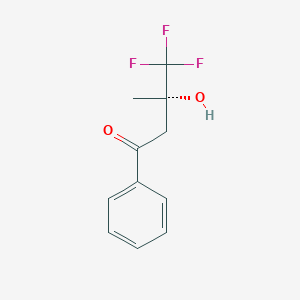
![4-Methyl-5h-pyrido[4,3-b]indol-3-amine](/img/structure/B14176782.png)
![1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B14176787.png)
![N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline](/img/structure/B14176791.png)
